Product packaging for Methyl 2-methoxy-4-oxopentanoate(Cat. No.:CAS No. 26453-27-0)

Methyl 2-methoxy-4-oxopentanoate

Cat. No.: B14696809
CAS No.: 26453-27-0
M. Wt: 160.17 g/mol
InChI Key: KFFHSQXDQPXOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-4-oxopentanoate is an organic compound with the molecular formula C7H12O4 . This ester and ketone-functional molecule is part of a class of 4-oxopentanoate esters that serve as valuable intermediates and building blocks in synthetic organic chemistry . While specific applications for this exact isomer are not fully detailed in the literature, structurally similar compounds, such as Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (Rhodiasolv PolarClean), have received considerable scientific and industrial attention as green polar aprotic solvents . These related compounds are researched as potential non-toxic replacements for conventional solvents like DMF, DMAc, and NMP in applications including membrane technology and chemical synthesis (e.g., O- and N-arylation in SNAr reactions) . Furthermore, other methyl 4-oxopentanoate derivatives are utilized as precursors in the synthesis of more complex molecules, such as 5-aminolevulinic acid, which has applications in photodynamic therapy and as a herbicide . Researchers value this family of compounds for its utility in developing more sustainable chemical processes and synthesizing biologically active molecules. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B14696809 Methyl 2-methoxy-4-oxopentanoate CAS No. 26453-27-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26453-27-0

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 2-methoxy-4-oxopentanoate

InChI

InChI=1S/C7H12O4/c1-5(8)4-6(10-2)7(9)11-3/h6H,4H2,1-3H3

InChI Key

KFFHSQXDQPXOJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(=O)OC)OC

Origin of Product

United States

Strategic Synthesis and Methodological Innovation for Methyl 2 Methoxy 4 Oxopentanoate

Retrosynthetic Dissection of Methyl 2-methoxy-4-oxopentanoate

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. nih.gov For this compound, the key functional groups to consider are the methyl ester, the methoxy (B1213986) group at the α-position, and the ketone at the γ-position (a β-keto ester derivative).

The primary disconnection targets the carbon-carbon bonds. A logical approach for a 1,3-dicarbonyl-type structure, which this molecule contains, is to break the bond between the α- and β-carbons (C2-C3) or the β- and γ-carbons (C3-C4). quimicaorganica.orgscitepress.org A C2-C3 disconnection would lead to a synthon of an α-methoxy ester enolate and an acetyl cation equivalent. A C3-C4 disconnection suggests a reaction between an enolate of a 2-methoxyacetate derivative and an acetone (B3395972) equivalent.

A particularly effective strategy for β-keto esters is the Claisen condensation. quimicaorganica.org This suggests a disconnection that breaks the C3-C4 bond, leading back to a methyl 2-methoxyacetate and acetone. However, a standard Claisen condensation between these two precursors might not be straightforward due to the similar reactivity of the ester and ketone carbonyls.

A more plausible retrosynthetic pathway involves disconnecting the C-C bond between the α-carbon and its substituent. youtube.com In this case, we can consider the methoxy group and the acetyl group as substituents on a pentanoate backbone. A key disconnection can be made at the C4-C5 bond, which simplifies the molecule to a derivative of acetoacetic ester.

Another powerful retrosynthetic approach involves functional group interconversion (FGI). lkouniv.ac.in For instance, the ketone could be derived from the oxidation of a secondary alcohol, which in turn could be formed through an aldol (B89426) reaction. slideshare.net This would lead to a disconnection between C3 and C4, pointing towards an aldol reaction between methyl 2-methoxyacetate and acetaldehyde.

Considering these approaches, a viable retrosynthetic strategy is to first disconnect the C2-methoxy bond, suggesting a late-stage methoxylation. This simplifies the target to a methyl 2-hydroxy-4-oxopentanoate, which can be further disconnected. Alternatively, and more strategically, a disconnection of the C3-C4 bond via a Claisen-type reaction is a strong starting point for a synthetic plan.

Exploration of Synthetic Pathways to Substituted Pentanoates

The synthesis of substituted pentanoates like this compound can be achieved through various established and innovative methodologies.

Direct Esterification and Transesterification Approaches

The final step in many synthetic routes to this compound would be the formation of the methyl ester. If the synthesis proceeds through the corresponding carboxylic acid (2-methoxy-4-oxopentanoic acid), direct esterification is a common method. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a classic and effective approach.

Alternatively, transesterification can be employed if a different ester of 2-methoxy-4-oxopentanoic acid is synthesized first. In this process, an ester is converted into another ester by reaction with an alcohol in the presence of an acid or base catalyst. For instance, an ethyl ester could be converted to the methyl ester by heating with an excess of methanol and a catalytic amount of sodium methoxide (B1231860).

Carbonyl Functionalization and Chain Elongation Strategies

The construction of the carbon backbone of this compound relies on carbonyl functionalization and chain elongation reactions. The Claisen condensation is a powerful tool for forming β-keto esters. quimicaorganica.org A potential route could involve the crossed Claisen condensation between methyl acetate (B1210297) and a ketone. However, controlling the regioselectivity can be challenging.

A more controlled approach is the acylation of a pre-formed enolate. For example, the lithium enolate of methyl 2-methoxyacetate could be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and then reacted with an acetylating agent such as acetyl chloride or acetic anhydride.

Another strategy involves the use of β-dicarbonyl compounds as starting materials. youtube.com For instance, the dianion of methyl acetoacetate (B1235776) could be generated and then alkylated. This would be followed by the introduction of the methoxy group. Palladium-catalyzed reactions of allyl β-keto esters can also lead to a variety of functionalized ketones and esters. nih.gov

Methoxy Group Installation and Derivatization Methodologies

The introduction of the α-methoxy group is a crucial step. This can be achieved through several methods. One common approach is the α-halogenation of a β-keto ester followed by nucleophilic substitution with sodium methoxide. For example, methyl 4-oxopentanoate (B1231505) could be brominated at the α-position, and the resulting α-bromo ketone could then be treated with sodium methoxide to yield the desired product.

Alternatively, electrophilic methoxylation of an enol or enolate can be employed. Reagents such as methyl hypofluorite (B1221730) or dimethyldioxirane (B1199080) in the presence of methanol can be used for this purpose. A visible-light-induced O-H insertion reaction of diazo compounds has also been reported for the synthesis of α-alkoxy esters, offering a catalyst- and additive-free method. organic-chemistry.org

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, several green chemistry principles can be applied.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. Reactions like the Claisen condensation and aldol reactions are generally atom-economical. In contrast, reactions that use stoichiometric reagents, such as the Wittig reaction, often have lower atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. The use of acid or base catalysts in esterification and transesterification is a good example. The development of novel catalytic systems for C-C bond formation and methoxylation would significantly improve the greenness of the synthesis.

Use of Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents like chlorinated hydrocarbons should be replaced with safer alternatives such as water, ethanol, or supercritical carbon dioxide. The use of less toxic and more readily available starting materials is also a key consideration.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photochemical and microwave-assisted syntheses can sometimes offer more energy-efficient alternatives to traditional heating methods. The visible-light-induced synthesis of α-alkoxy esters is a prime example of an energy-efficient, green methodology. organic-chemistry.org

Catalytic Systems for Efficient Formation of Oxo- and Methoxy-Substituted Esters

The development of efficient catalytic systems is crucial for the synthesis of complex molecules like this compound.

For the formation of the β-keto ester moiety, Lewis acid catalysts such as titanium tetrachloride (TiCl₄) can promote the C-acylation of enol silyl (B83357) ethers with acid chlorides. organic-chemistry.org Chiral Lewis acids have been developed for asymmetric aldol and Michael reactions, which could be adapted for the enantioselective synthesis of the target molecule. wikipedia.org

Organocatalysis has emerged as a powerful tool in organic synthesis. Chiral amines and phosphoric acids can catalyze a wide range of reactions, including aldol and Michael reactions, with high enantioselectivity. These catalysts are often metal-free, less toxic, and more stable than their organometallic counterparts.

For the introduction of the methoxy group, transition metal-catalyzed cross-coupling reactions could be envisioned. For example, a palladium or copper catalyst could be used to couple an α-halo ester with methanol or sodium methoxide. Recent advances in photoredox catalysis have also enabled novel transformations, including the functionalization of C-H bonds, which could potentially be applied to the direct α-methoxylation of esters.

The following table summarizes some catalytic systems relevant to the synthesis of oxo- and methoxy-substituted esters:

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
C-AcylationTiCl₄Enol silyl ether, Acid chlorideβ-Diketone organic-chemistry.org
Asymmetric Ene ReactionChiral Titanium ComplexGlyoxylate ester, Alkeneα-Hydroxy ester wikipedia.org
O-H InsertionVisible Light (Blue LED)Diazo compound, Alcoholα-Alkoxy ester organic-chemistry.org
Aldol CondensationNiobium(V) chloride (NbCl₅)Aldehyde, Ethyl diazoacetateβ-Keto ester organic-chemistry.org
Decarboxylative CondensationMagnesium Bromide EtherateMalonic acid half oxyester, Acyl donorα-Substituted β-keto ester organic-chemistry.org

Mechanistic Investigations of Chemical Reactivity of Methyl 2 Methoxy 4 Oxopentanoate

Elucidation of Ester Hydrolysis and Transesterification Mechanisms

The ester functionality in methyl 2-methoxy-4-oxopentanoate is susceptible to hydrolysis and transesterification, common reactions of esters. These transformations can be catalyzed by either acid or base, proceeding through distinct mechanistic pathways.

Ester Hydrolysis:

Under basic conditions, the hydrolysis of esters typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the methoxide (B1231860) leaving group, which is then protonated to yield methanol (B129727), while the carboxylic acid is deprotonated to the carboxylate salt under the basic conditions. nih.gov

In acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. zenodo.org

Transesterification:

Transesterification, the conversion of one ester to another, is a reversible process that can also be catalyzed by acid or base. masterorganicchemistry.com The mechanisms are analogous to those of hydrolysis, with an alcohol acting as the nucleophile instead of water. acs.org To drive the reaction to completion, the nucleophilic alcohol is often used in large excess, frequently serving as the solvent. acs.org

The selective transesterification of β-keto esters over other ester types is a known phenomenon, often attributed to the formation of a chelated enol intermediate with the catalyst. masterorganicchemistry.com For this compound, this would involve the enol form of the β-keto system chelating to a Lewis acidic catalyst, thereby activating the ester carbonyl for nucleophilic attack by an incoming alcohol. Boric acid supported on silica (B1680970) has been shown to be an effective catalyst for the transesterification of β-keto esters under solvent-free conditions, highlighting a green chemistry approach to this transformation. acs.org

ReactionCatalystGeneral MechanismKey Intermediate
HydrolysisAcid (e.g., HCl)Protonation of C=O, nucleophilic attack by H₂O, elimination of CH₃OHProtonated tetrahedral intermediate
HydrolysisBase (e.g., NaOH)Nucleophilic attack by OH⁻, elimination of CH₃O⁻Tetrahedral intermediate
TransesterificationAcid (e.g., H₂SO₄)Protonation of C=O, nucleophilic attack by R'OH, elimination of CH₃OHProtonated tetrahedral intermediate
TransesterificationBase (e.g., NaOR')Nucleophilic attack by R'O⁻, elimination of CH₃O⁻Tetrahedral intermediate

Reactivity of the Ketone Moiety: Enolization and Nucleophilic Additions

The ketone functionality in this compound is a key site of reactivity, participating in enolization and nucleophilic addition reactions.

Enolization:

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. biomedres.us This keto-enol tautomerism is a fundamental process that dictates much of the reactivity of the molecule. masterorganicchemistry.com The equilibrium position is influenced by factors such as solvent and the nature of substituents. nih.gov The presence of the α-methoxy group, an electron-donating group, may slightly destabilize the enolate anion, thereby favoring the keto form to a greater extent than an unsubstituted β-keto ester. nih.gov However, the inductive effect of the oxygen in the methoxy (B1213986) group could also play a role in stabilizing the enol form. nih.gov

Nucleophilic Additions:

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.org These nucleophilic addition reactions can lead to the formation of alcohols, imines, and other functional groups. libretexts.org For α,β-unsaturated ketones, nucleophiles can add in a 1,4-conjugate fashion. libretexts.org While the ketone in this compound is not α,β-unsaturated, the general principles of nucleophilic addition to ketones apply. wikipedia.orgniscpr.res.in The reactivity of the ketone is generally higher than that of the ester carbonyl towards nucleophilic attack.

The ketone can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride. It can also react with Grignard reagents to form tertiary alcohols or with amines to form imines or enamines, which are valuable synthetic intermediates. wikipedia.org

Role of the Methoxy Group in Directing Chemical Transformations

The α-methoxy group in this compound plays a significant role in modulating the molecule's reactivity and directing the course of chemical transformations. This influence is exerted through a combination of electronic and steric effects.

Electronically, the methoxy group is considered electron-donating through resonance but electron-withdrawing through induction. This dual nature can affect the acidity of the α-proton and the electrophilicity of the adjacent carbonyl groups. In the context of the hydrolysis of related methoxy-substituted esters, the electron-donating character of the methoxy group has been observed to influence reaction rates. nih.gov

The presence of an α-methoxy group has been shown to be crucial in certain selective syntheses. For example, in the reaction of phenols with α-methoxy-β-ketoesters, the α-methoxy group is essential for the formation of benzofuran (B130515) derivatives under specific acidic conditions where water is present to facilitate decarboxylation. organic-chemistry.org In the absence of water, the same starting materials can lead to coumarin (B35378) derivatives, highlighting the directing role of the reaction conditions in concert with the α-methoxy substituent. organic-chemistry.org

Furthermore, in asymmetric reactions, the methoxy group can act as a stereodirecting element, as seen in the transfer hydrogenation of α-methoxyimino-β-keto esters. nih.govnih.gov Its presence can lead to enhanced stereoselectivity compared to unsubstituted analogues.

Application in Multicomponent Reactions and Complex Molecule Synthesis

The structural features of this compound make it a potentially valuable building block in multicomponent reactions (MCRs) for the synthesis of complex molecules, particularly heterocycles. β-Keto esters are well-known substrates for several important MCRs.

Pechmann Condensation:

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions. biomedres.us The reaction proceeds through transesterification followed by an intramolecular electrophilic attack of the activated ketone onto the phenol ring and subsequent dehydration. biomedres.us Given the reactivity of β-keto esters in this reaction, it is plausible that this compound could react with phenols to produce substituted coumarins. However, as noted previously, the reaction of α-methoxy-β-ketoesters with phenols can also lead to benzofurans, depending on the reaction conditions. organic-chemistry.org

Hantzsch Pyridine (B92270) Synthesis:

The Hantzsch pyridine synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can then be oxidized to pyridines. The use of this compound in a Hantzsch-type reaction could potentially lead to highly functionalized pyridine derivatives, with the methoxy group at a key position.

Biginelli Reaction:

The Biginelli reaction is a three-component condensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.org This reaction is a powerful tool for the synthesis of a class of biologically active heterocyclic compounds. A four-component variation of the Biginelli reaction using methyl aroylpyruvates, an aromatic aldehyde, urea, and methanol has been reported to yield 4-methoxy-substituted hexahydropyrimidine-4-carboxylates. masterorganicchemistry.com This suggests that this compound could potentially participate in similar transformations, incorporating its unique structural features into the resulting pyrimidine (B1678525) core.

The ability of the α-keto amide moiety, a structure related to the core of this compound, to act as a privileged motif in medicinal chemistry further underscores the potential of this compound in the synthesis of biologically relevant molecules. masterorganicchemistry.com

Multicomponent ReactionReactantsProduct ClassPotential Application of this compound
Pechmann CondensationPhenol, β-keto esterCoumarinsSynthesis of substituted coumarins or benzofurans. biomedres.usorganic-chemistry.org
Hantzsch SynthesisAldehyde, 2x β-keto ester, AmmoniaDihydropyridines/PyridinesFormation of highly functionalized pyridines.
Biginelli Reactionβ-keto ester, Aldehyde, UreaDihydropyrimidinonesSynthesis of substituted dihydropyrimidinones. wikipedia.orgmasterorganicchemistry.com

Advanced Analytical Characterization Techniques for Methyl 2 Methoxy 4 Oxopentanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Methyl 2-methoxy-4-oxopentanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural elucidation.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule and their immediate chemical environment. Based on the structure of this compound, the following proton signals are expected. The chemical shifts (δ) are predicted based on the electronegativity of adjacent functional groups and empirical data for similar structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (acetyl group)~2.2Singlet3H
CH₂ (methylene group)~2.8 - 3.0Doublet of Doublets2H
CH (methine group)~4.0Triplet1H
OCH₃ (methoxy group)~3.4Singlet3H
OCH₃ (ester methyl group)~3.7Singlet3H

Note: Predicted values are based on standard NMR principles and data for analogous compounds. Actual experimental values may vary.

The acetyl protons (CH₃) are expected to appear as a singlet due to the absence of adjacent protons. The methylene (B1212753) protons (CH₂) are diastereotopic and would likely present as a more complex multiplet, theoretically a doublet of doublets, due to coupling with the adjacent methine proton. The methine proton (CH) is expected to be a triplet, being coupled to the two methylene protons. Both the methoxy (B1213986) (OCH₃) and the ester methyl (OCH₃) protons would appear as sharp singlets as they are not coupled to any other protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis.rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Given the structure of this compound, seven distinct carbon signals are anticipated.

Carbon Assignment Predicted Chemical Shift (ppm)
C H₃ (acetyl group)~30
C H₂ (methylene group)~45
C H (methine group)~75
OC H₃ (methoxy group)~58
OC H₃ (ester methyl group)~52
C =O (ketone)~207
C =O (ester)~170

Note: Predicted values are based on standard NMR principles and data for analogous compounds. Actual experimental values may vary.

The carbonyl carbon of the ketone is expected to be the most downfield signal due to significant deshielding. The ester carbonyl carbon will also be downfield but to a lesser extent. The carbon of the methine group, being attached to an electronegative oxygen atom, will appear at a lower field compared to the methylene and methyl carbons. The two methoxy carbons and the acetyl methyl carbon will be found in the more upfield region of the spectrum.

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity

To confirm the structural assignment derived from 1D NMR, a suite of 2D NMR experiments is essential. These experiments reveal correlations between nuclei, providing unequivocal evidence of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak would be expected between the methine proton (CH) and the methylene protons (CH₂), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. It would show correlations between each proton signal and the carbon signal of the atom to which it is attached, for instance, the methine proton at ~4.0 ppm would correlate with the methine carbon at ~75 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl groups. For example, the protons of the acetyl group (CH₃) would show a correlation to the ketone carbonyl carbon (C=O), and the ester methyl protons (OCH₃) would show a correlation to the ester carbonyl carbon (C=O).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of analyzing this compound, GC would first be used to separate the compound from any impurities or other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would display a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed is a result of the molecule breaking apart in a predictable manner. Expected key fragments for this compound would include:

m/z (mass-to-charge ratio) Possible Fragment Ion Origin
160[C₇H₁₂O₄]⁺Molecular Ion
129[M - OCH₃]⁺Loss of the methoxy group from the ester
117[M - COCH₃]⁺Loss of the acetyl group
101[M - COOCH₃]⁺Loss of the methoxycarbonyl group
87[CH₃OCOCH(OCH₃)]⁺Cleavage at the C-C bond adjacent to the ketone
59[COOCH₃]⁺Methylester fragment
43[CH₃CO]⁺Acetyl cation (often a base peak)

Note: The relative abundances of these fragments are dependent on the ionization energy and the stability of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₇H₁₂O₄, the calculated exact mass is 160.0736 Da. nih.gov HRMS analysis would be used to experimentally confirm this exact mass, providing strong evidence for the correct molecular formula and distinguishing it from other compounds with the same nominal mass.

Ionization Techniques in MS

Mass spectrometry (MS) is a powerful tool for the structural elucidation and identification of compounds. The choice of ionization technique is critical and depends on the analyte's properties. For a compound like this compound, soft ionization techniques are often preferred to minimize fragmentation and preserve the molecular ion.

Electron Ionization (EI) is a classic, high-energy ionization method that can provide detailed fragmentation patterns, useful for structural confirmation by comparing with spectral libraries like the NIST Mass Spectrometry Data Center Collection. nist.gov While EI is effective, it can sometimes lead to the absence of a clear molecular ion peak for certain molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

A complete vibrational analysis of related compounds, such as 4-methoxy-4-methyl-2-pentanone, has been successfully carried out using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.net The fundamental vibrational modes are assigned based on peak position, intensity, and relative frequencies. researchgate.net For this compound, characteristic vibrational bands would be expected for the ester carbonyl (C=O), the ketone carbonyl (C=O), the C-O-C ether linkage, and various C-H stretching and bending modes.

The gas-phase infrared and liquid-phase Raman spectra have been recorded and analyzed for similar methoxycarbonyl compounds. researchgate.net These studies often reveal the presence of different rotational isomers in both liquid and vapor phases. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester C=OStretch1735-1750
Ketone C=OStretch1715-1725
C-O-C (Ether)Asymmetric Stretch1250-1200
C-O-C (Ether)Symmetric Stretch1150-1085
C-H (sp³)Stretch2850-3000

Note: The exact frequencies can be influenced by the molecular environment and physical state.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography (GC) is a primary technique for analyzing volatile compounds like this compound. For complex samples, the resolving power of one-dimensional GC can be insufficient. chromatographyonline.com In such cases, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced peak capacity and selectivity. chromatographyonline.comresearchgate.net GC×GC separates the sample on two different columns with complementary stationary phases, providing a much more detailed chemical fingerprint. chromatographyonline.com

When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC and GC×GC become powerful tools for both qualitative and quantitative analysis. dlr.denih.gov GC×GC-MS, in particular, is a prominent technique for the characterization of complex samples, allowing for the identification of a large number of compounds. chromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. epa.gov

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. epa.gov The separation of analytes is achieved by a gradient elution program, where the composition of the mobile phase is changed over time. epa.gov Detection can be accomplished using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). nih.gov HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of MS. epa.gov

Quantitative Analysis and Method Validation for this compound

Accurate quantification of this compound is crucial in many applications. The development and validation of analytical methods ensure the reliability of these quantitative results.

Method validation for an HPLC or GC method typically involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netjapsonline.com This is typically evaluated by constructing a calibration curve and determining the correlation coefficient (R²). researchgate.netjapsonline.com

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies where a known amount of the analyte is added to a sample matrix. japsonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). japsonline.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 2: Typical Validation Parameters for an HPLC Method

ParameterTypical Acceptance Criteria
Linearity (R²)> 0.999 nih.govjapsonline.com
Accuracy (% Recovery)98-102%
Precision (% RSD)< 2%
LODSignal-to-Noise Ratio of 3:1
LOQSignal-to-Noise Ratio of 10:1

A validated HPLC method for a similar compound, methyl 4-hydroxy benzoate, demonstrated linearity in the range of 0.01–0.12 mg/mL with a correlation coefficient of 0.999. researchgate.net Such validated methods are essential for routine quality control and research applications involving this compound.

Biochemical and Enzymatic Transformation Research Involving Methyl 2 Methoxy 4 Oxopentanoate Analogues

Substrate Specificity and Enzyme Kinetics in Biocatalytic Reactions

Enzyme kinetics is the study of the rates of chemical reactions catalyzed by enzymes. wikipedia.org This analysis reveals an enzyme's catalytic mechanism, its role in metabolism, and how its activity can be controlled. wikipedia.org A key aspect of this is substrate specificity, which describes the ability of an enzyme to bind to and act upon a specific molecule or a limited range of structurally similar molecules. wikipedia.orgnih.gov

In biocatalytic reactions involving oxo-ester analogues, substrate specificity is a critical determinant of reaction efficiency and product selectivity. rsc.orgresearchgate.net For instance, in the asymmetric bioreduction of α,β-unsaturated γ-keto esters by ene-reductases from the Old Yellow Enzyme (OYE) family, modifications to the substrate structure significantly influence both the conversion rate and the stereoselectivity of the reaction. rsc.org Altering the alkoxy moiety of the ester or the substituents on the carbon backbone can control how the substrate fits into the enzyme's active site. rsc.orgresearchgate.net This "substrate-based stereocontrol" is a powerful strategy for directing the outcome of a biocatalytic reaction to yield a desired enantiomer. rsc.org

The study of enzyme kinetics for these reactions often involves determining key parameters like the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax). nih.gov These constants provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. wikipedia.org For reactions involving two substrates, such as those catalyzed by many dehydrogenases or synthases, kinetic analysis can elucidate the reaction mechanism, for example, whether it follows a ternary complex or a substituted-enzyme (ping-pong) pathway. wikipedia.orgnih.gov Some enzymes also exhibit cooperativity, where the binding of one substrate molecule to a multimeric enzyme influences the binding affinity of subsequent substrate molecules at other active sites. wikipedia.org

Research has also demonstrated that enzyme specificity can be rationally engineered. In one study, the enzyme 4-oxalocrotonate tautomerase (4-OT), which naturally acts on a dianionic substrate, was modified by replacing arginine residues with the isosteric but neutral citrulline. nih.gov This chemical manipulation altered the electrostatic interactions in the active site, making the engineered enzyme specific for a non-natural, monoanionic substrate analogue. nih.gov This highlights the potential for creating novel enzymatic activities and specificities through targeted protein design. nih.gov

Table 1: Influence of Substrate Structure on Bioreduction by Ene-Reductases (OYE Family)
Substrate TypeStructural VariationObserved Effect on BiocatalysisReference
Acyclic γ-oxo-α,β-enoatesAlteration of the alkoxy moiety (e.g., methyl vs. ethyl ester)Influences activity and stereoselectivity; provides a handle for substrate-based stereocontrol. rsc.org
Acyclic γ-oxo-α,β-enoatesPresence of substituents at the β-positionAffects the orientation of the substrate in the active site, potentially leading to different enantiomeric products. researchgate.net
Cyclic γ-oxo-α,β-enoatesRing size (five- vs. six-membered)Impacts conversion levels and stereoselectivity, with different enzymes showing preferences for specific ring structures. rsc.org
α-Oxoamine SynthasesRequirement for acyl-CoA thioester substratesShows narrow substrate specificity, limiting practical applications. Research focuses on using mimics like acyl-SNAc thioesters to broaden utility. researchgate.net

Enzymatic Hydrolysis and Stereoselective Biotransformations of Oxo-Esters

Enzymatic hydrolysis is a key biotransformation for esters, often employed for the kinetic resolution of racemic mixtures. In this process, an enzyme, typically a lipase (B570770) or esterase, selectively hydrolyzes one enantiomer of the ester to its corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. A study on the enzymatic kinetic resolution of methyl (RS)-2-methyl-4-oxopentanoate demonstrated the feasibility of this approach for a close analogue of methyl 2-methoxy-4-oxopentanoate. blucher.com.br The stereoselectivity of such reactions can be influenced by reaction conditions like pH, temperature, and the addition of salts, which can alter the enzyme's solvation and its interaction with the substrate. blucher.com.br

Beyond simple hydrolysis, enzymes are widely used for more complex stereoselective biotransformations of oxo-esters. A prominent example is the asymmetric reduction of a ketone or an alkene functional group. rsc.org Ene-reductases, for instance, catalyze the highly stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated γ-keto esters, yielding chiral γ-oxo esters. rsc.orgresearchgate.net These chiral products are valuable building blocks for biologically active molecules. rsc.org Isotopic labeling experiments have shown that the keto group often acts as the primary binding and activating group, directing the hydride addition from the nicotinamide (B372718) cofactor (NADH or NADPH). rsc.orgresearchgate.net

Similarly, carbonyl reductases or alcohol dehydrogenases can reduce the keto group of a γ- or β-oxo ester to a secondary alcohol with high enantioselectivity. The combination of enzymatic reduction followed by chemical steps, such as ester hydrogenolysis, constitutes a powerful chemoenzymatic strategy for synthesizing valuable chiral compounds. rsc.org It is important to distinguish these controlled enzymatic reactions from the spontaneous, non-enzymatic hydrolysis that some activated esters, like α-ketoglutarate esters, can undergo in aqueous media. nih.gov

Table 2: Examples of Stereoselective Biotransformations of Oxo-Esters
TransformationEnzyme ClassSubstrate TypeProductSignificanceReference
Asymmetric BioreductionEne-reductases (OYE family)α,β-Unsaturated γ-keto estersChiral γ-oxo estersProvides access to both (R)- and (S)-enantiomers, which are versatile precursors for bioactive molecules. rsc.orgresearchgate.net
Kinetic ResolutionLipases/EsterasesRacemic methyl 2-methyl-4-oxopentanoateEnantiopure ester and corresponding carboxylic acidSeparates racemic mixtures to yield optically active compounds. blucher.com.br
Aldol (B89426) ReactionAldolases2-oxo acids (as nucleophiles) and aldehydes (as electrophiles)Extended 2-oxo acid frameworks with new stereocentersCreates new carbon-carbon bonds with high stereocontrol, providing access to a plethora of compound classes. nih.gov

Investigation of Metabolic Pathways and Biochemical Precursor Roles of Related Compounds

Oxo-esters and their corresponding keto acids are central intermediates in numerous metabolic pathways. wikipedia.org A prime example is α-ketoglutarate (also known as 2-oxoglutarate), a key intermediate in the citric acid (Krebs) cycle. nih.govwikipedia.orgnih.gov The citric acid cycle is a fundamental metabolic hub for converting carbohydrates, fats, and proteins into usable energy in the form of ATP. wikipedia.orgyoutube.com α-Ketoglutarate serves as a critical link between carbon and nitrogen metabolism; it can be converted to the amino acid glutamate (B1630785) through transamination, a reaction that is reversible and central to the synthesis and degradation of most amino acids. wikipedia.orgnih.gov

Compounds structurally related to this compound, such as branched-chain keto acids like 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), are also important metabolites. nih.gov This particular keto acid is formed from the deamination of the amino acid leucine (B10760876) and is a known human and algal metabolite. wikipedia.orgnih.gov During states of prolonged fasting or in certain metabolic disorders, the breakdown of fatty acids and some amino acids produces a surplus of acetyl-CoA, which can be shunted into the pathway of ketogenesis, primarily in the liver. youtube.comyoutube.com This process generates ketone bodies, which can be used as an alternative energy source by tissues like the brain and muscles. youtube.com

The ester functional group itself makes these compounds valuable as biochemical precursors, especially in engineered metabolic systems. Cell-permeable esterified analogues of key metabolites like α-ketoglutarate are widely used in research to study cellular processes, as the ester group facilitates passage across cell membranes. nih.gov Once inside the cell, cellular esterases can hydrolyze the ester, releasing the active metabolite. nih.gov Furthermore, engineered microorganisms can be designed to produce a wide array of esters by combining various alcohol and acyl-CoA precursors. researchgate.net This highlights the role of esters as versatile products in synthetic biology, with pathways being developed to produce them from renewable resources like glucose. researchgate.net

Table 3: Metabolic Roles of Related Keto Acids and Esters
Compound/ClassMetabolic PathwayBiochemical RoleReference
α-Ketoglutarate (2-Oxoglutarate)Citric Acid Cycle, Amino Acid MetabolismKey intermediate in energy production; precursor for glutamate synthesis; signaling molecule. nih.govwikipedia.orgnih.gov
4-Methyl-2-oxopentanoic acidAmino Acid Metabolism (Leucine breakdown)Keto acid derived from leucine; human and algal metabolite. nih.gov
Acetyl-CoAFatty Acid Metabolism, Citric Acid Cycle, KetogenesisCentral metabolic intermediate; feeds into the Krebs cycle; precursor for ketone body and fatty acid synthesis. wikipedia.orgyoutube.com
Cell-permeable Esters (e.g., Dimethyl-α-ketoglutarate)Metabolic ResearchUsed as tools to deliver charged metabolites like α-ketoglutarate into cells for study. nih.gov

Design and Synthesis of Enzyme Substrates or Probes for Biochemical Studies

The design and synthesis of analogues of natural substrates are fundamental to biochemical research. These synthetic molecules can serve as specific substrates to characterize new enzymes, act as inhibitors to probe enzyme mechanisms, or function as chemical probes to track metabolic processes within living cells. ljmu.ac.uknih.gov

A notable example is the design of β-keto ester analogues as potential antibacterial agents. nih.govresearchgate.net Based on the structure of N-(3-oxo-hexanoyl)-L-homoserine lactone, a natural autoinducer molecule used by Gram-negative bacteria for quorum sensing, researchers synthesized a series of β-keto esters. nih.govresearchgate.net These synthetic analogues were designed to interfere with bacterial communication, a strategy that could lead to new therapies for combating antibiotic resistance. nih.govresearchgate.net Computational methods like molecular docking were used to predict how these designed compounds would interact with target proteins, guiding the synthetic efforts. nih.govresearchgate.net

Another powerful application is the creation of chemical probes for metabolic studies. ljmu.ac.uk To investigate the metabolism of a compound like sulforaphane, scientists have synthesized derivatives containing "reporter" moieties, such as an alkyne group or fluorine atoms. ljmu.ac.uk The alkyne group allows the probe to be "clicked" onto other molecules (e.g., a fluorescent tag or a biotin (B1667282) handle for purification) after it has interacted with its cellular targets. ljmu.ac.uk This enables the detection, visualization, and identification of the proteins that the probe binds to. ljmu.ac.uk Similarly, fluorinated analogues can be tracked using 19F-NMR spectroscopy. ljmu.ac.uk Such probes are invaluable tools for elucidating metabolic pathways and identifying the molecular targets of bioactive compounds. ljmu.ac.uk The synthesis of these specialized molecules often involves multi-step chemical processes designed to install the desired functionality while preserving the core structure needed for biological recognition. ljmu.ac.ukmdpi.com

Table 4: Examples of Designed Substrates and Probes Based on Oxo-Ester Analogues
Designed Compound ClassBasis for DesignPurpose/ApplicationReference
β-Keto Ester AnaloguesStructure of bacterial autoinducer (3-oxo-C6-HSL)To act as quorum sensing inhibitors with potential antibacterial activity. nih.govresearchgate.net
Alkyne-derivatized ProbesBioactive natural products (e.g., sulforaphane)To enable "click" chemistry for identifying cellular binding partners and studying metabolism. ljmu.ac.uk
Fluorinated IsothiocyanatesBioactive natural productsTo serve as probes for 19F-NMR studies of metabolism and structure-activity relationships. ljmu.ac.uk
Monoanionic Substrate AnalogueNatural dianionic substrate of 4-oxalocrotonate tautomeraseTo be used with a synthetically modified enzyme that has an altered substrate specificity. nih.gov

Prospective Research Avenues and Innovative Applications

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of β-keto esters, including methyl 2-methoxy-4-oxopentanoate, traditionally relies on methods like the Claisen condensation, which often require strong bases and stoichiometric amounts of reagents. libretexts.org Future research is geared towards developing greener, more efficient synthetic protocols.

Key areas of focus include:

Catalytic Approaches: Minimizing waste and energy consumption can be achieved by developing catalytic versions of condensation reactions. This includes exploring the use of Lewis acids or organocatalysts to facilitate the reaction under milder conditions. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage and reaction time. rsc.org

Alternative Reagents: Research into alternative acylating or alkylating agents that are less hazardous and derived from renewable feedstocks is a critical area. For instance, the use of dimethyl carbonate as a green methylating agent is a promising avenue. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. Methodologies like the Baker–Venkataraman rearrangement, which efficiently constructs 1,3-diketones, exemplify the principles of atom economy that could inspire novel synthetic routes to related structures. wordpress.com

A comparison of traditional and prospective synthetic strategies is outlined below:

FeatureTraditional Methods (e.g., Claisen Condensation)Prospective Sustainable Methods
Reagents Stoichiometric strong bases (e.g., sodium ethoxide)Catalytic amounts of acids, bases, or enzymes rsc.org
Solvents Often requires anhydrous organic solvents rsc.orgGreener solvents (e.g., ethanol, water) or solvent-free conditions wordpress.com
Reaction Conditions Can require harsh conditions (e.g., high temperatures) researchgate.netMilder, more energy-efficient conditions researchgate.networdpress.com
Atom Economy Moderate, produces salt byproductsHigh, minimizes waste generation wordpress.com
Process Type Typically batch processingContinuous flow processing potential rsc.org

Exploration of Novel Catalytic Transformations Mediated by this compound

While β-keto esters are typically viewed as substrates, their unique electronic and structural properties suggest potential roles as precursors to ligands or mediators in catalytic processes. Future research could explore the derivatization of this compound to create novel catalytic systems.

Ligand Synthesis: The dicarbonyl functionality can act as a bidentate chelation site for metal centers. nih.gov By introducing additional coordinating groups, this compound could serve as a scaffold for new chiral ligands for asymmetric catalysis.

Palladium-Catalyzed Reactions: Allylic β-keto esters are known to undergo a variety of palladium-catalyzed transformations, generating palladium enolates as key intermediates. nih.gov These can participate in aldol (B89426) condensations, Michael additions, and other carbon-carbon bond-forming reactions. nih.gov Investigating analogous reactions with derivatives of this compound could unlock new synthetic pathways.

Photoredox Catalysis: Recent studies have shown that aromatic β-ketoesters can be activated by visible-light photoredox catalysis to generate radical intermediates in situ. nih.gov This strategy, which avoids the need for stoichiometric oxidants or reductants, could be applied to this compound to explore novel radical-based transformations and construct complex molecular architectures. nih.gov

Utility as Chiral Auxiliaries or Building Blocks in Asymmetric Synthesis

The creation of enantiomerically pure compounds is crucial in medicinal chemistry and materials science. This compound is a prochiral molecule that can be transformed into valuable chiral building blocks.

Asymmetric Reduction: The ketone moiety can be stereoselectively reduced to a hydroxyl group, yielding chiral β-hydroxy esters. These are highly versatile intermediates in the synthesis of natural products and pharmaceuticals. acs.orgresearchgate.net This reduction can be achieved using biocatalysts like baker's yeast or isolated reductase enzymes, which often provide excellent enantioselectivity. acs.orgresearchgate.netnih.gov

Chiral Auxiliaries: While not a traditional chiral auxiliary itself, the structure could be appended to a chiral molecule (like trans-2-phenylcyclohexanol or an oxazolidinone) to direct stereoselective reactions at the α-position. wikipedia.org After the desired transformation, the auxiliary can be cleaved.

Stereodivergent Synthesis: Advanced catalytic systems, such as those combining palladium and ruthenium catalysts, allow for the stereodivergent allylation of β-keto esters. nih.gov Applying such methods to this compound could provide access to all four stereoisomers of an α-allylated product, each a potentially valuable and distinct chiral building block. nih.gov

Asymmetric StrategyPotential Product from this compoundSynthetic Utility
Enzymatic Reduction (R)- or (S)-methyl 2-methoxy-4-hydroxypentanoate rsc.orgnih.govBuilding block for pharmaceuticals and bioactive molecules nih.gov
Use of Chiral Auxiliaries Diastereomerically enriched α-alkylated or α-functionalized derivatives wikipedia.orgPrecursors to complex molecules with multiple stereocenters
Stereodivergent Catalysis Access to all stereoisomers of α-substituted products nih.govSystematic exploration of structure-activity relationships

Interdisciplinary Research at the Interface of Organic Chemistry and Biochemistry

The structural similarity of β-keto esters to biological intermediates makes them excellent candidates for interdisciplinary research involving biocatalysis and chemical biology.

Enzyme-Catalyzed Reactions: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Dehydrogenases and reductases have been successfully used for the asymmetric reduction of β-keto esters. nih.gov Future work could explore other enzyme classes, such as hydrolases for selective ester cleavage or transaminases for converting the ketone to an amine, to create a wider range of functionalized, chiral derivatives. researchgate.net

Probing Enzyme Mechanisms: this compound and its derivatives can be used as substrate analogs to study the active sites and reaction mechanisms of enzymes involved in fatty acid metabolism or polyketide biosynthesis.

Biocatalytic Cascades: Integrating this compound into multi-enzyme cascade reactions in a one-pot setting represents a highly efficient approach for building molecular complexity. This mimics the biosynthetic pathways found in nature and aligns with the principles of green chemistry. rsc.org

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques can provide real-time insights into the transformations of this compound.

In-Situ Spectroscopy: Techniques such as ReactIR (infrared spectroscopy), Raman spectroscopy, and in-situ NMR (Nuclear Magnetic Resonance) can be employed to monitor the concentration of reactants, intermediates, and products in real-time. This data is invaluable for kinetic analysis, identifying transient species, and optimizing reaction conditions for yield and selectivity.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of products and byproducts. nih.gov Coupling mass spectrometry with reaction systems can help in elucidating complex reaction networks, such as those involving palladium-catalyzed transformations or biocatalytic cascades. nih.gov

Computational Modeling: In conjunction with spectroscopic data, Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and explain the stereochemical outcomes of asymmetric reactions. nih.gov This synergy between experimental and theoretical methods can accelerate the development of new reactions and applications for this compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methyl 2-methoxy-4-oxopentanoate in synthetic mixtures?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the positions of the methoxy and ketone groups. Infrared (IR) spectroscopy can identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is advised. These methods align with studies on structurally similar esters like methyl 2-bromo-5-methoxybenzoate .

Q. How can researchers optimize the synthesis of this compound to achieve high yields?

  • Methodological Answer : Key steps include protecting the ketone group during esterification to prevent side reactions. Use of anhydrous conditions and catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) can enhance esterification efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of precursors (e.g., methoxy and oxo-pentanoic acid derivatives) are critical. Similar strategies are employed in synthesizing complex esters, such as methyl δ-aminolevulinate hydrochloride .

Advanced Research Questions

Q. How does the methoxy group influence the metabolic pathways of this compound compared to non-methoxy analogs?

  • Methodological Answer : The methoxy group may alter substrate specificity for mitochondrial enzymes. Comparative studies using isotopically labeled substrates (e.g., ¹⁴C or ³H) in isolated tissues (e.g., pancreatic islets or skeletal muscle mitochondria) can track metabolic fates. For example, 4-methyl-2-oxopentanoate undergoes oxidative decarboxylation via branched-chain 2-oxo acid dehydrogenase (BCKDH), but the methoxy group in this compound may inhibit this pathway, requiring alternative degradation routes .

Q. What experimental models are suitable for studying the cellular uptake dynamics of this compound?

  • Methodological Answer : Isolated rat pancreatic islets or skeletal muscle mitochondria are viable models. Uptake can be assessed via radioisotope labeling (e.g., [U-¹⁴C]) under varying pH and concentration conditions. Inhibitors like 2-cyano-3-hydroxycinnamate (10 mM) can test transporter dependency, as demonstrated in studies on 4-methyl-2-oxopentanoate metabolism .

Q. How can conflicting data on enzyme interactions with this compound be resolved?

  • Methodological Answer : Discrepancies may arise from differences in tissue-specific enzyme expression or assay conditions (e.g., pH, cofactors). Replicate experiments using homogenized mitochondria versus intact cells, and modulate cofactors (e.g., ADP, malate) to assess regulatory effects. For instance, mitochondrial oxidation of 4-methyl-2-oxopentanoate shows biphasic kinetics in intact mitochondria but not in broken preparations .

Experimental Design & Data Analysis

Q. What strategies mitigate challenges in quantifying this compound in biological matrices?

  • Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Solid-phase extraction (SPE) or derivatization (e.g., silylation for GC-MS) enhances sensitivity. These approaches are validated in studies on similar oxo-acids .

Q. How do mitochondrial membrane potentials affect the oxidation of this compound?

  • Methodological Answer : Employ uncouplers (e.g., FCCP) and ionophores (e.g., valinomycin) to disrupt membrane potential. Measure oxygen consumption via Clark electrodes and correlate with ATP synthesis rates. In rat skeletal muscle mitochondria, 4-methyl-2-oxopentanoate oxidation is linked to oxidative phosphorylation and inhibited by rotenone, suggesting Complex I dependency .

Data Contradiction & Interpretation

Q. Why do studies report varying contributions of reductive amination versus transamination in this compound metabolism?

  • Methodological Answer : Tissue-specific aminotransferase activity (e.g., branched-chain amino acid aminotransferase in pancreatic islets) versus glutamate dehydrogenase in liver may explain discrepancies. Use enzyme-specific inhibitors (e.g., aminooxyacetate for transaminases) and track labeled nitrogen sources (¹⁵NH₄⁺) to distinguish pathways, as shown in 4-methyl-2-oxopentanoate studies .

Safety & Handling

Q. What precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Store at -20°C in airtight containers to prevent hydrolysis. Use chemical fume hoods for synthesis and wear nitrile gloves to avoid dermal exposure. Dispose of waste via neutralization and incineration, following protocols for similar oxo-esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.